molecular formula C17H30ClN B1596271 Benzyldimethyloctylammonium chloride CAS No. 959-55-7

Benzyldimethyloctylammonium chloride

Cat. No.: B1596271
CAS No.: 959-55-7
M. Wt: 283.9 g/mol
InChI Key: PXFDQFDPXWHEEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyldimethyloctylammonium chloride is a useful research compound. Its molecular formula is C17H30ClN and its molecular weight is 283.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Chemistry

Benzyldimethyltetradecylammonium chloride, a compound closely related to Benzyldimethyloctylammonium chloride, has been used as an internal standard in fast atom bombardment (FAB) mass spectrometry. This technique enables the precise and accurate determination of other quaternary ammonium compounds in both pure samples and dosage forms, useful for quantitative analysis in pharmaceuticals (Alberti et al., 1984).

2. Environmental Science

Research involving the adsorptive removal of various cationic surfactants, including benzyldimethyldecylammonium chloride, from aqueous solutions has been conducted. Activated carbon cloth was used as an adsorbent, and the study provided insights into the efficiency and mechanism of surfactant adsorption, crucial for environmental cleanup efforts (Duman & Ayranci, 2010).

3. Electrochemistry

The electrochemical properties of benzyl-substituted quaternary ammonium ions, including benzyldimethylethylammonium chloride, have been explored for potential applications in ionic liquids and sodium batteries. This research highlighted the relationship between molecular structure and properties like melting point, viscosity, and conductivity (Kim, Lang, & Kohl, 2005).

4. Corrosion Inhibition

Benzyldimethyl-n-hexadecylammonium chloride has been studied for its effectiveness as a corrosion inhibitor in iron and carbon dioxide saturated sodium chloride solutions. This compound demonstrated an ability to inhibit anodic reactions and offered potential as a low-temperature corrosion inhibitor (Zvauya & Dawson, 1994).

5. Polymer Science

In the field of polymer science, benzyldimethyl(tetradecyl)ammonium chloride has been used as a solvent for cellulose in the synthesis of cellulose derivatives. This application is significant for the development of new materials and processes in the textile and paper industries (Heinze, Schwikal, & Barthel, 2005).

6. Pharmaco-toxicology

A study involving benzalkonium chloride, composed of benzyldimethyldodecylammonium chloride and related compounds, assessed its distribution and toxicity in ocular tissues. This research is relevant to understanding the effects of preservatives in eye drops and their potential impact on ocular health (Desbenoit et al., 2013).

Mechanism of Action

Target of Action

Benzyldimethyloctylammonium chloride is a type of quaternary ammonium compound (QAC), which are known for their antimicrobial properties . The primary targets of QACs, including this compound, are the cell membranes of microorganisms . They interact with the phospholipid bilayer and disrupt the membrane integrity, leading to leakage of cell contents and eventually cell death .

Mode of Action

The mode of action of this compound involves the interaction of the compound with the cell membrane of microorganisms. The hydrophobic tail of the compound inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged microbial cell surface . This leads to disruption of the cell membrane, leakage of cell contents, and ultimately cell death .

Biochemical Pathways

This disruption can affect various biochemical pathways, including energy production, nutrient uptake, and waste removal, leading to cell death .

Pharmacokinetics

Its bioavailability would primarily depend on its concentration and the duration of exposure .

Result of Action

The result of the action of this compound is the death of the targeted microorganisms. By disrupting the cell membrane, the compound causes leakage of cell contents, leading to cell death . This makes it effective as an antimicrobial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce its effectiveness, as it can bind to the compound and decrease its availability for interaction with microbial cells . Additionally, the pH of the environment can affect the compound’s charge and consequently its interaction with the cell membrane .

Properties

IUPAC Name

benzyl-dimethyl-octylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFDQFDPXWHEEP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041634
Record name Benzyldimethyloctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

959-55-7
Record name Benzyldimethyloctylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethyloctylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyldimethyloctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyloctylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC19CZY82T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyldimethyloctylammonium chloride
Reactant of Route 2
Reactant of Route 2
Benzyldimethyloctylammonium chloride
Reactant of Route 3
Reactant of Route 3
Benzyldimethyloctylammonium chloride
Reactant of Route 4
Reactant of Route 4
Benzyldimethyloctylammonium chloride
Reactant of Route 5
Benzyldimethyloctylammonium chloride
Reactant of Route 6
Reactant of Route 6
Benzyldimethyloctylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.